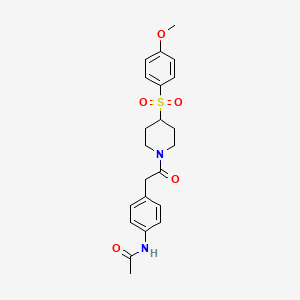

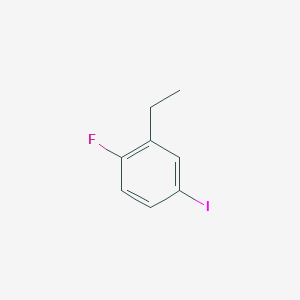

![molecular formula C19H22N2O3 B2718618 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide CAS No. 941871-10-9](/img/structure/B2718618.png)

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide” is a complex organic molecule that contains a furan ring, a quinoline ring, and an amide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring. An amide group consists of a carbonyl group (C=O) linked to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its furan ring, quinoline ring, and amide group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Furan rings can undergo reactions like electrophilic substitution and oxidation. Quinoline rings can participate in reactions like metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, furan is a volatile, colorless liquid, while quinoline is a colorless hygroscopic liquid . The presence of the amide group could also affect properties like solubility .Scientific Research Applications

Enzyme Inhibition

The compound has been found to have significant enzyme inhibition effects. It has shown activity against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes . This makes it a potential candidate for the development of pharmaceutical agents targeting these enzymes .

Antiproliferative Activity

The compound has demonstrated antiproliferative activity, particularly against the cervical (HeLa) cancer cell line . This suggests its potential use in the development of anticancer therapies .

Antioxidant Activity

The compound has shown antioxidant activity, as evidenced by its lipid peroxidation inhibitory activity . This suggests that it could be used in the development of antioxidant therapies .

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have antibacterial activity . This suggests potential applications in the development of new antibacterial agents .

Antifungal Activity

Furan derivatives have been found to have antifungal activity . This suggests potential applications in the development of new antifungal agents .

Antiviral Activity

Furan derivatives have been found to have antiviral activity . This suggests potential applications in the development of new antiviral agents .

Anti-inflammatory Activity

Furan derivatives have been found to have anti-inflammatory activity . This suggests potential applications in the development of new anti-inflammatory agents .

Analgesic Activity

Furan derivatives have been found to have analgesic activity . This suggests potential applications in the development of new analgesic agents .

Mechanism of Action

Target of Action

Furan derivatives have been known to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1), which plays a crucial role in the regulation of hypoxia-inducible factor .

Mode of Action

Furan derivatives have been shown to activate hypoxia-inducible factor (hif) by inhibiting fih-1 . This suggests that the compound might interact with its targets, leading to changes in the cellular response to hypoxic conditions.

Biochemical Pathways

The activation of hif by furan derivatives suggests that the compound may influence pathways related to cellular response to hypoxia . The downstream effects of this could include increased angiogenesis, erythropoiesis, and glucose transport, which are all responses to low oxygen conditions.

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .

Result of Action

The activation of hif by furan derivatives suggests that the compound may protect cells during exposure to hypoxic conditions .

Action Environment

The activation of hif suggests that the compound’s action may be influenced by the oxygen levels in the cellular environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-13(2)11-18(22)20-15-7-8-16-14(12-15)5-3-9-21(16)19(23)17-6-4-10-24-17/h4,6-8,10,12-13H,3,5,9,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTDGXLDEOSPSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

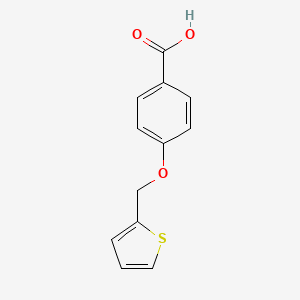

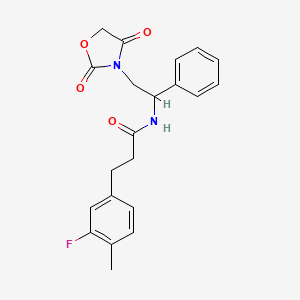

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-ethyl-6-fluoropyridine-3-carboxamide](/img/structure/B2718541.png)

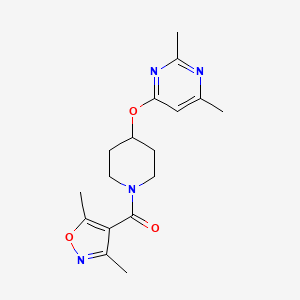

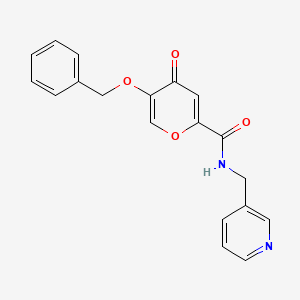

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2718542.png)

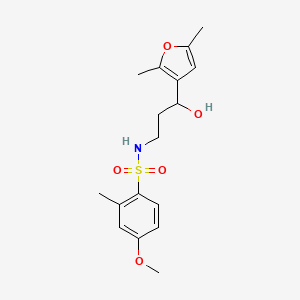

![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2718547.png)

![3-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2718550.png)

![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2718554.png)

![(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2718555.png)

![[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2718557.png)